molecular formula C23H36N2O2 B11050183 9-Methoxy-5,9-dimethyl-2-[2-(pyridin-3-yl)piperidin-1-yl]dec-3-yn-5-ol

9-Methoxy-5,9-dimethyl-2-[2-(pyridin-3-yl)piperidin-1-yl]dec-3-yn-5-ol

Cat. No.: B11050183
M. Wt: 372.5 g/mol
InChI Key: RBNPONNUFQLAEM-UHFFFAOYSA-N
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Description

9-Methoxy-5,9-dimethyl-2-[2-(pyridin-3-yl)piperidin-1-yl]dec-3-yn-5-ol is a complex organic compound with a unique structure that combines various functional groups, including a methoxy group, a pyridine ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-5,9-dimethyl-2-[2-(pyridin-3-yl)piperidin-1-yl]dec-3-yn-5-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Alkyne Intermediate: The synthesis begins with the preparation of an alkyne intermediate through a Sonogashira coupling reaction. This involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the Piperidine Ring: The alkyne intermediate is then subjected to a nucleophilic addition reaction with a piperidine derivative, forming a new carbon-nitrogen bond.

    Introduction of the Pyridine Ring:

    Methoxylation: Finally, the methoxy group is introduced via an O-methylation reaction using a suitable methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

    Substitution: The pyridine and piperidine rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

9-Methoxy-5,9-dimethyl-2-[2-(pyridin-3-yl)piperidin-1-yl]dec-3-yn-5-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Methoxy-5,9-dimethyl-2-[2-(pyridin-3-yl)piperidin-1-yl]dec-3-yn-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    9-Methoxy-5,9-dimethyl-2-[2-(pyridin-2-yl)piperidin-1-yl]dec-3-yn-5-ol: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

    9-Methoxy-5,9-dimethyl-2-[2-(pyridin-4-yl)piperidin-1-yl]dec-3-yn-5-ol: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.

Uniqueness

The uniqueness of 9-Methoxy-5,9-dimethyl-2-[2-(pyridin-3-yl)piperidin-1-yl]dec-3-yn-5-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The position of the pyridine ring (pyridin-3-yl) plays a crucial role in its reactivity and interaction with molecular targets, differentiating it from its analogs.

Properties

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

9-methoxy-5,9-dimethyl-2-(2-pyridin-3-ylpiperidin-1-yl)dec-3-yn-5-ol

InChI

InChI=1S/C23H36N2O2/c1-19(12-15-23(4,26)14-9-13-22(2,3)27-5)25-17-7-6-11-21(25)20-10-8-16-24-18-20/h8,10,16,18-19,21,26H,6-7,9,11,13-14,17H2,1-5H3

InChI Key

RBNPONNUFQLAEM-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(C)(CCCC(C)(C)OC)O)N1CCCCC1C2=CN=CC=C2

Origin of Product

United States

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